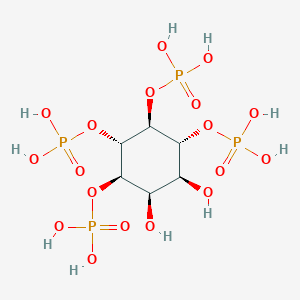

1D-myo-Inositol 1,4,5,6-tetrakisphosphate

Description

Context of Inositol (B14025) Phosphates as Fundamental Intracellular Signals

Inositol phosphates are a class of molecules essential for cellular signaling. mdpi.comnih.gov Derived from myo-inositol, these compounds act as secondary messengers, relaying signals from receptors on the cell surface to the interior of the cell to elicit specific responses. youtube.com The most well-known of these is inositol 1,4,5-trisphosphate (InsP3), which plays a crucial role in mobilizing intracellular calcium stores. mdpi.comnih.govnih.gov The phosphorylation of myo-inositol at different positions on its cyclohexane (B81311) ring gives rise to a wide variety of inositol phosphate (B84403) isomers, each with the potential for unique biological activities. mdpi.com This family of molecules is involved in regulating a vast array of cellular processes. mdpi.compnas.org

The concentration of specific inositol phosphates can change rapidly in response to external stimuli, a key characteristic of a signaling molecule. nih.gov This allows cells to respond quickly to changes in their environment. The intricate metabolism of inositol phosphates, involving a series of kinases and phosphatases, creates a complex network of signaling pathways. pnas.org While InsP3 is a well-established second messenger, research continues to uncover the signaling roles of other, more highly phosphorylated inositols, such as inositol pentakisphosphate (InsP5) and inositol hexakisphosphate (InsP6), which are present in significant amounts in mammalian cells. nih.gov

Stereospecificity and Nomenclature within the Inositol Phosphate Family

The inositol molecule has nine possible stereoisomers, which are compounds with the same molecular formula and sequence of bonded atoms but different three-dimensional orientations of their atoms. sichem.decabidigitallibrary.org The most common isomer in nature is myo-inositol. sichem.de The specific arrangement of hydroxyl groups, either axial (perpendicular to the plane of the ring) or equatorial (in the plane of the ring), defines each isomer. sichem.de myo-Inositol, for instance, has one axial and five equatorial hydroxyl groups. mdpi.com

The nomenclature of inositol phosphates is based on the numbering of the carbon atoms in the myo-inositol ring. According to IUPAC-IUBMB recommendations, the carbon with the single axial hydroxyl group is numbered 2. sichem.deresearchgate.net The numbering then proceeds counter-clockwise, with the "right front foot" of a "turtle" analogy (where the axial group is the head) being carbon 1. sichem.de This standardized system is crucial for distinguishing between the numerous possible isomers. For example, phosphorylation at different hydroxyl groups creates distinct molecules with potentially different biological functions. The "D" and "L" designations are used to specify the stereochemical configuration, which is determined by the arrangement of substituents on the chiral centers of the inositol ring. qmul.ac.uk

Overview of the Biological Significance of 1D-myo-Inositol 1,4,5,6-tetrakisphosphate

This compound (Ins(1,4,5,6)P4) is a specific inositol polyphosphate that has been identified as a key player in certain cellular signaling events. nih.gov Unlike the receptor-mediated production of InsP3, Ins(1,4,5,6)P4 can be produced in response to receptor-independent processes. nih.gov A notable example of this is its increased production in intestinal epithelial cells following invasion by the pathogen Salmonella. nih.gov

Research has shown that Ins(1,4,5,6)P4 can modulate signaling pathways, such as the one involving phosphoinositide 3-kinase (PI3K). nih.gov Specifically, it has been demonstrated to antagonize the effects of epidermal growth factor (EGF) signaling. nih.gov This antagonism occurs downstream of PI3K, as Ins(1,4,5,6)P4 interferes with the action of the PI3K product, phosphatidylinositol 3,4,5-trisphosphate (PtdIns(3,4,5)P3), without affecting the activity of PI3K itself. nih.gov This suggests a regulatory role for Ins(1,4,5,6)P4 in cellular processes that are controlled by the PI3K pathway. The synthesis of this and its enantiomer, D-myo-inositol 3,4,5,6-tetrakisphosphate, has been instrumental in studying their distinct biological activities. nih.govresearchgate.net

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| ChEBI ID | CHEBI:16067 | ebi.ac.uk |

| Molecular Formula | C6H16O18P4 | ebi.ac.uk |

| Average Mass | 500.07548 | ebi.ac.uk |

| Monoisotopic Mass | 499.92871 | ebi.ac.uk |

| InChI | InChI=1S/C6H16O18P4/c7-1-2(8)4(22-26(12,13)14)6(24-28(18,19)20)5(23-27(15,16)17)3(1)21-25(9,10)11/h1-8H,(H2,9,10,11)(H2,12,13,14)(H2,15,16,17)(H2,18,19,20)/t1-,2+,3-,4-,5+,6+/m1/s1 | ebi.ac.uk |

| InChIKey | MRVYFOANPDTYBY-YORTWTKJSA-N | ebi.ac.uk |

| SMILES | O[C@H]1C@@HC@@HC@HC@@H[C@@H]1OP(O)(O)=O | ebi.ac.uk |

Structure

2D Structure

3D Structure

Properties

CAS No. |

121010-58-0 |

|---|---|

Molecular Formula |

C6H16O18P4 |

Molecular Weight |

500.08 g/mol |

IUPAC Name |

[(1S,2R,3S,4S,5R,6R)-2,3-dihydroxy-4,5,6-triphosphonooxycyclohexyl] dihydrogen phosphate |

InChI |

InChI=1S/C6H16O18P4/c7-1-2(8)4(22-26(12,13)14)6(24-28(18,19)20)5(23-27(15,16)17)3(1)21-25(9,10)11/h1-8H,(H2,9,10,11)(H2,12,13,14)(H2,15,16,17)(H2,18,19,20)/t1-,2+,3-,4-,5+,6+/m0/s1 |

InChI Key |

MRVYFOANPDTYBY-UZAAGFTCSA-N |

SMILES |

C1(C(C(C(C(C1OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)O)O |

Isomeric SMILES |

[C@H]1([C@@H]([C@@H]([C@H]([C@@H]([C@H]1OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)O)O |

Canonical SMILES |

C1(C(C(C(C(C1OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)O)O |

physical_description |

Solid |

Synonyms |

myo-Inositol 1,4,5,6-Tetrakis(Dihydrogen Phosphate); Inositol 1,4,5,6-Tetraphosphate; Ins(1,3,4,5)P4; |

Origin of Product |

United States |

Biosynthesis and Metabolic Pathways of 1d Myo Inositol 1,4,5,6 Tetrakisphosphate

Enzymatic Synthesis and Phosphorylation Pathways

The formation of Ins(1,4,5,6)P4 is a highly regulated process, primarily orchestrated by the multifaceted enzyme, Inositolphosphate Multikinase (IPMK). This enzyme is a critical node in the inositol (B14025) phosphate (B84403) network, capable of phosphorylating multiple inositol phosphate isomers.

Inositol polyphosphate multikinase (IPMK) is a key enzyme in the synthesis of various inositol polyphosphates, including Ins(1,4,5,6)P4. nih.gov In mammalian cells, IPMK can generate Ins(1,4,5,6)P4 through the phosphorylation of inositol 1,4,5-trisphosphate (Ins(1,4,5)P3). nih.govresearchgate.net Specifically, the inositol 6-kinase activity of IPMK is crucial for this conversion, highlighting the enzyme's unique role in the synthesis of this particular isomer. The human IPMK has been shown to catalyze the conversion of Ins(1,4,5,6)P4 to inositol 1,3,4,5,6-pentakisphosphate (Ins(1,3,4,5,6)P5) in vitro, indicating its role in both the synthesis and further metabolism of Ins(1,4,5,6)P4. nih.gov Stable overexpression of human IPMK in HEK-293 cells has been demonstrated to abrogate the in vivo elevation of Ins(1,4,5,6)P4, further cementing its regulatory role. nih.gov

The significance of IPMK extends beyond its catalytic activity; it also acts as a signaling scaffold. researchgate.net However, its kinase activity is essential for the production of Ins(1,4,5,6)P4, which in turn has been found to intercalate between histone deacetylase 3 (HDAC3) and its interacting protein, a process crucial for regulating HDAC3's deacetylase activity.

Ins(1,4,5,6)P4 is a critical intermediate in the pathway leading to the synthesis of more highly phosphorylated inositols, such as inositol pentakisphosphate (InsP5) and inositol hexakisphosphate (InsP6). nih.gov IPMK is the primary enzyme responsible for the conversion of Ins(1,4,5,6)P4 to Ins(1,3,4,5,6)P5. nih.govnih.gov This step is pivotal, as the deletion of IPMK significantly reduces the cellular levels of InsP5 and downstream products like inositol pyrophosphates (e.g., IP7).

The subsequent phosphorylation of Ins(1,3,4,5,6)P5 to InsP6 is carried out by inositol-pentakisphosphate 2-kinase (IPPK). mdpi.com Therefore, the synthesis of Ins(1,4,5,6)P4 by IPMK is an essential priming step for the entire cascade that ultimately generates the most abundant inositol polyphosphate, InsP6. pnas.org

While the fundamental pathways of inositol phosphate metabolism are conserved across eukaryotes, there are notable differences between mammals and yeast. In mammals, the primary route for Ins(1,4,5,6)P4 synthesis involves the phosphorylation of Ins(1,4,5)P3 by IPMK. nih.gov The mammalian IPMK exhibits broad substrate specificity, being able to phosphorylate various inositol phosphates. nih.gov

In the fission yeast Schizosaccharomyces pombe, a soluble kinase converts Ins(1,4,5)P3 into both Ins(1,4,5,6)P4 and Ins(1,3,4,5)P4, with the former being the major product. nih.gov This kinase can then further phosphorylate Ins(1,4,5,6)P4 to Ins(1,3,4,5,6)P5 and subsequently to InsP6. nih.gov In contrast, the budding yeast Saccharomyces cerevisiae IPMK (yIPMK or ArgRIII) has a more restricted substrate specificity than its mammalian counterpart. nih.gov While it can convert Ins(1,4,5)P3 to Ins(1,4,5,6)P4, it appears unable to synthesize inositol pyrophosphates from InsP5. nih.gov

Furthermore, in mammals, the major source of Ins(1,4,5,6)P4 is believed to be the dephosphorylation of Ins(1,3,4,5,6)P5, whereas in yeast, it is considered an intermediate in the biosynthesis of InsP5 and InsP6. nih.gov

| Feature | Mammalian Pathway | Yeast Pathway (S. pombe) |

| Primary Precursor | Inositol 1,4,5-trisphosphate (Ins(1,4,5)P3) | Inositol 1,4,5-trisphosphate (Ins(1,4,5)P3) |

| Key Synthesizing Enzyme | Inositolphosphate Multikinase (IPMK) | Soluble inositol polyphosphate kinase |

| Major Product from Ins(1,4,5)P3 | Ins(1,3,4,5)P4 and Ins(1,4,5,6)P4 | Ins(1,4,5,6)P4 (major) and Ins(1,3,4,5)P4 (minor) |

| Role of Ins(1,4,5,6)P4 | Precursor to Ins(1,3,4,5,6)P5; also formed from InsP5 dephosphorylation | Intermediate in the synthesis of Ins(1,3,4,5,6)P5 and InsP6 |

Enzymatic Dephosphorylation and Degradation

The cellular levels of Ins(1,4,5,6)P4 are also controlled by its degradation through dephosphorylation, a process mediated by specific phosphatases. This ensures a dynamic balance between synthesis and breakdown, allowing for rapid changes in its concentration in response to cellular signals.

The deactivation of Ins(1,4,5,6)P4 primarily occurs through the removal of phosphate groups by inositol polyphosphate phosphatases. nih.gov One key enzyme implicated in this process is the multiple inositol polyphosphate phosphatase (MIPP), which can dephosphorylate Ins(1,3,4,5,6)P5 to produce Ins(1,4,5,6)P4. pnas.org This suggests that the reverse reaction, the dephosphorylation of Ins(1,4,5,6)P4, is also a plausible mechanism for its deactivation, although the specific phosphatases directly targeting Ins(1,4,5,6)P4 are less well-characterized than the kinases. The dephosphorylation of other inositol tetrakisphosphate isomers is known to be carried out by specific phosphatases, such as the inositol polyphosphate 5-phosphatases that act on Ins(1,3,4,5)P4. ox.ac.uk It is likely that a similar enzymatic control exists for Ins(1,4,5,6)P4.

The metabolism of inositol phosphates is characterized by a complex web of interconversions between different isomers, orchestrated by the concerted action of various kinases and phosphatases. nih.gov While Ins(1,4,5,6)P4 is a substrate for IPMK to produce Ins(1,3,4,5,6)P5, other inositol tetrakisphosphate isomers are also part of this dynamic interplay. nih.govnih.gov For instance, in AR4-2J cells, homogenates can convert Ins(1,3,4,6)P4, Ins(3,4,5,6)P4, and Ins(1,4,5,6)P4 to InsP5. nih.gov

Furthermore, under conditions of ATP depletion, there is a notable increase in both Ins(3,4,5,6)P4 and Ins(1,4,5,6)P4, which are presumed to be derived from the dephosphorylation of InsP5. nih.gov Specifically, a particulate Mg2+-independent, Li+-insensitive IP5 3-phosphatase has been identified that dephosphorylates InsP5 to Ins(1,4,5,6)P4. nih.gov This highlights a direct pathway for the formation of Ins(1,4,5,6)P4 from a higher inositol polyphosphate, demonstrating the reversibility and dynamic nature of these metabolic pathways.

| Enzyme Family | Action | Substrate | Product |

| Kinases | Phosphorylation | Ins(1,4,5)P3 | Ins(1,4,5,6)P4 |

| Ins(1,4,5,6)P4 | Ins(1,3,4,5,6)P5 | ||

| Phosphatases | Dephosphorylation | Ins(1,3,4,5,6)P5 | Ins(1,4,5,6)P4 |

Dynamic Regulation of Intracellular 1D-myo-Inositol 1,4,5,6-tetrakisphosphate Levels

The intracellular concentration of this compound is not static; it is dynamically regulated in response to various cellular conditions and external signals. This regulation is achieved through a balance between its synthesis from InsP5 and its phosphorylation back to InsP5. nih.gov

Response to Cellular Agonists and Stimuli

A well-documented example of the acute regulation of Ins(1,4,5,6)P4 levels occurs in response to bacterial infection. The invasion of intestinal epithelial cells by the enteric pathogen Salmonella triggers a significant and rapid increase in the intracellular concentration of Ins(1,4,5,6)P4. nih.govucsd.edunih.gov This response is specific, as infection with other types of invasive bacteria does not induce a similar multifold increase in Ins(1,4,5,6)P4 levels. nih.govnih.gov

The production of Ins(1,4,5,6)P4 in this context is a receptor-independent process. nih.gov The elevation in Ins(1,4,5,6)P4 levels is transient. Following infection, the concentration of the molecule peaks and then slowly decreases, returning to near-baseline levels approximately three hours after the initial infection. ucsd.edu This increase in Ins(1,4,5,6)P4 is accompanied by a corresponding decline in the levels of its precursor, InsP5, which reaches its lowest point about 30 to 60 minutes post-infection. ucsd.edu This inverse relationship underscores the precursor-product dynamic between InsP5 and Ins(1,4,5,6)P4 in response to this specific cellular stimulus.

The table below summarizes the temporal changes in Ins(1,4,5,6)P4 and InsP5 levels in intestinal epithelial cells following Salmonella invasion, based on published research findings. ucsd.edu

| Time After Infection | Change in Ins(1,4,5,6)P4 Levels | Change in InsP5 Levels |

| 30 - 60 minutes | Multifold increase | Decline to ~50% of control levels |

| 40 minutes onwards | Slow decrease from peak | Gradual recovery |

| 3 hours | Return to near-baseline levels | Return to near-baseline levels |

Molecular Mechanisms and Cellular Signaling of 1d Myo Inositol 1,4,5,6 Tetrakisphosphate

Protein Interaction and Ligand Binding Domains

The signaling capacity of Ins(1,4,5,6)P4 is mediated by its ability to bind to specific protein domains, thereby influencing the function of various intracellular proteins.

Pleckstrin Homology (PH) domains are protein modules of approximately 120 amino acids found in a wide range of signaling proteins that can bind to phosphoinositides. The interaction of Ins(1,4,5,6)P4 with PH domains has been characterized, revealing specific binding properties.

Research has identified a 130 kDa protein (p130) containing a PH domain that exhibits a high affinity for both inositol (B14025) 1,4,5-trisphosphate (Ins(1,4,5)P3) and Ins(1,4,5,6)P4. Deletion of the PH domain from this protein completely eliminated its binding activity. Competitive binding assays showed that Ins(1,4,5,6)P4 was equally effective as Ins(1,4,5)P3 in displacing a radiolabeled form of Ins(1,4,5)P3, indicating that these two inositol phosphates bind to the p130 PH domain with similar affinity.

| Protein | Binding Ligand | Key Findings | Reference |

|---|---|---|---|

| p130 | Ins(1,4,5,6)P4 | Binds to the PH domain with an affinity similar to Ins(1,4,5)P3. | |

| p130 | Ins(1,4,5,6)P4 | The 4,5-vicinal phosphate (B84403) pair is essential for specificity. | |

| p130 | Ins(1,4,5,6)P4 | The 6-phosphate contributes to binding, and the 1-phosphate substantially increases affinity. |

Ins(1,4,5,6)P4 and its related isomers interact with several key intracellular proteins, modulating their activity and downstream signaling pathways.

Synaptotagmin (B1177969) I and II: Synaptotagmins are crucial calcium-sensing proteins in neurotransmitter release. The inositol high-polyphosphate series (IHPS), which includes isomers like inositol hexakisphosphate (IP6), can inhibit neurotransmission by binding to the second C2 domain (C2B) of Synaptotagmin I and II. This binding can alter the interaction between synaptotagmin and other proteins involved in synaptic vesicle trafficking, such as the clathrin assembly protein AP2. While much of the direct research has focused on more phosphorylated inositols like IP6 and 5-IP7, earlier work recognized inositol polyphosphates in general as synaptotagmin-binding metabolites that regulate exocytosis.

Gap1 (GTPase-activating protein): A specific member of the GAP1 family of proteins, which acts as a GTPase-activating protein for Ras, has been identified as a high-affinity binding protein for the isomer inositol 1,3,4,5-tetrakisphosphate (Ins(1,3,4,5)P4). This binding is exquisitely specific for the 1,3,4,5-isomeric configuration, and the interaction stimulates the protein's Ras-GAP activity. There is no current evidence from the provided sources to suggest a direct interaction between 1D-myo-Inositol 1,4,5,6-tetrakisphosphate and Gap1 proteins.

Btk (Bruton's tyrosine kinase): Btk is a non-receptor tyrosine kinase essential for B-cell development and signaling. While the highly phosphorylated inositol, IP6, is a known activator of Btk, the kinase also interacts with other inositol phosphates. The precursor for IP6 is generated from inositol tetrakisphosphate (IP4), and a deficiency in the enzyme responsible for this conversion impairs Btk activity. The PH-TH domain of Btk contains a canonical binding site for phosphoinositides like PIP3 and IP4. Crystal structures have been solved showing the Btk PH-TH domain in complex with D-myo-inositol 1,3,4,5-tetrakisphosphate.

Centaurin-alpha: Centaurin-α1 (also known as Adap1) is a protein containing a PH domain with distinct binding selectivity for various phosphoinositides. Its C-terminal PH domain is known to bind to phosphatidylinositides and inositol 1,3,4,5-tetrakisphosphate (Ins(1,3,4,5)P4). Information regarding a direct interaction with this compound is not specified in the available literature.

| Protein | Interacting Inositol Phosphate | Observed Effect | Reference |

|---|---|---|---|

| Synaptotagmin I & II | Inositol High Polyphosphates (IHPS) | Binds to the C2B domain, inhibiting neurotransmission. | |

| Gap1 family protein (RASA3) | Ins(1,3,4,5)P4 (isomer) | High-affinity, specific binding stimulates Ras-GAP activity. | |

| Btk | IP4 (general) | Binds to the PH-TH domain; IP4 is a precursor for the Btk activator IP6. | |

| Centaurin-alpha | Ins(1,3,4,5)P4 (isomer) | Binds to the C-terminal PH domain. |

Modulation of Ion Channel Activity

Ins(1,4,5,6)P4 plays a significant role in regulating the activity of ion channels, thereby influencing cellular ion homeostasis, particularly of calcium and chloride ions.

The regulation of Calcium-Activated Chloride Channels (CaCCs) by inositol tetrakisphosphates is stereospecific. Research has shown that the enantiomer, myo-inositol 3,4,5,6-tetrakisphosphate (Ins(3,4,5,6)P4), is an inhibitor of apical CaCCs. Elevating intracellular levels of Ins(3,4,5,6)P4 inhibits Ca2+-activated chloride secretion by as much as 60-70%.

In contrast, this compound does not act as a direct inhibitor. Instead, it functions as an antagonist to inhibitory signals. For instance, in intestinal epithelial cells, epidermal growth factor (EGF) inhibits calcium-mediated chloride secretion (CaMCS). The introduction of a membrane-permeant form of Ins(1,4,5,6)P4 was found to antagonize this EGF-induced inhibition, effectively up-regulating chloride secretion. This effect was specific to the

Crosstalk with Key Signal Transduction Cascades

Antagonistic Effects on Phosphoinositide 3-Kinase (PtdIns3K) Signaling Pathways

This compound (Ins(1,4,5,6)P₄) has been identified as a key negative regulator of the Phosphoinositide 3-Kinase (PtdIns3K) signaling pathway. The PtdIns3K pathway is crucial for a variety of cellular processes, including cell growth, proliferation, and survival. The primary product of PtdIns3K activity is phosphatidylinositol 3,4,5-trisphosphate (PtdIns(3,4,5)P₃), a lipid second messenger that recruits and activates downstream effectors such as the protein kinase Akt.

Research has shown that Ins(1,4,5,6)P₄ can antagonize the effects of this pathway. nih.govnih.gov A significant example of this antagonism was observed in human intestinal epithelial cells. In this system, the introduction of a membrane-permeable form of Ins(1,4,5,6)P₄ was found to counteract the effects mediated by PtdIns(3,4,5)P₃. nih.gov This antagonistic action is crucial, as it allows for fine-tuning of cellular responses. For instance, the elevation of Ins(1,4,5,6)P₄ levels following Salmonella infection in epithelial cells may facilitate chloride (Cl⁻) secretion by opposing the inhibitory effects of the PtdIns3K pathway on this process. nih.gov

Notably, Ins(1,4,5,6)P₄ appears to exert its inhibitory effects downstream of the PtdIns3K enzyme itself. Studies have demonstrated that Ins(1,4,5,6)P₄ interferes with the functional effects of PtdIns(3,4,5)P₃ without directly inhibiting the catalytic activity of PtdIns3K. nih.gov This indicates that Ins(1,4,5,6)P₄ acts on a component further down the signaling cascade, possibly by interfering with the binding of PtdIns(3,4,5)P₃ to its downstream targets or by modulating the activity of other signaling molecules influenced by this lipid messenger. The broader family of inositol phosphates has been reported to inhibit Akt signaling, a key downstream kinase in the PtdIns3K pathway. nih.gov

Table 1: Experimental Findings on Ins(1,4,5,6)P₄ Antagonism of PtdIns3K Signaling

| Experimental Model | Key Finding | Implication | Reference |

| T₈₄ Human Colonic Epithelial Cells | A membrane-permeant ester of Ins(1,4,5,6)P₄ antagonized the inhibitory effects of PtdIns(3,4,5)P₃ on calcium-mediated Cl⁻ secretion. | Ins(1,4,5,6)P₄ acts as a physiological antagonist to the PtdIns3K pathway's output. | nih.gov |

| T₈₄ Human Colonic Epithelial Cells | Ins(1,4,5,6)P₄ did not inhibit the enzymatic activity of PtdIns3K directly. | The antagonistic effect of Ins(1,4,5,6)P₄ occurs downstream of PtdIns(3,4,5)P₃ production. | nih.gov |

Integration with Epidermal Growth Factor (EGF) Signaling

The signaling cascade initiated by the Epidermal Growth Factor (EGF) receptor is a primary driver of cell growth and differentiation and is intricately linked with the PtdIns3K pathway. youtube.comnih.gov Upon activation by EGF, the receptor stimulates PtdIns3K, leading to the production of PtdIns(3,4,5)P₃. nih.gov this compound integrates into this network by modulating the downstream consequences of EGF receptor activation.

A key function of EGF signaling in intestinal epithelia is the inhibition of calcium-mediated chloride (Cl⁻) secretion. This inhibitory effect is dependent on the PtdIns3K pathway, as it can be blocked by PtdIns3K inhibitors like wortmannin (B1684655) and mimicked by the direct application of PtdIns(3,4,5)P₃ esters. nih.govnih.gov

Ins(1,4,5,6)P₄ directly counteracts this specific action of EGF. When Ins(1,4,5,6)P₄ levels are elevated, it antagonizes the EGF-induced inhibition of Cl⁻ secretion. nih.govnih.gov This was demonstrated in studies where intracellular delivery of Ins(1,4,5,6)P₄ reversed the inhibitory effect of EGF. This crosstalk provides a mechanism for cells to override specific EGF-driven responses. For example, during infection with certain pathogens like Salmonella, which triggers a significant increase in Ins(1,4,5,6)P₄ levels, the cell can promote Cl⁻ flux despite the presence of EGF, which would normally suppress it. nih.gov This highlights a sophisticated regulatory loop where an inositol polyphosphate acts as a switch to modify the output of a major growth factor signaling pathway.

Table 2: Crosstalk between Ins(1,4,5,6)P₄ and EGF Signaling

| Cellular Context | Effect of EGF | Effect of Ins(1,4,5,6)P₄ | Mechanism of Crosstalk | Reference |

| Intestinal Epithelial Cells | Inhibits calcium-mediated Cl⁻ secretion. | Antagonizes the EGF-induced inhibition of Cl⁻ secretion. | Ins(1,4,5,6)P₄ counteracts the downstream effects of the EGF-activated PtdIns3K/PtdIns(3,4,5)P₃ pathway. | nih.govnih.gov |

| Salmonella-infected Epithelial Cells | Induces a multi-fold increase in Ins(1,4,5,6)P₄ levels. | The elevated Ins(1,4,5,6)P₄ may promote Cl⁻ flux by overriding EGF's inhibitory signal. | Pathogen-induced signaling alters the cellular response to growth factors via inositol polyphosphate production. | nih.gov |

GTP-Dependent Regulation of Calcium Influx

The regulation of intracellular calcium (Ca²⁺) is a fundamental signaling mechanism, often initiated by the activation of G-protein coupled receptors (GPCRs). nih.gov This process frequently involves the activation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) to generate inositol 1,4,5-trisphosphate (Ins(1,4,5)P₃) and diacylglycerol (DAG). youtube.com The binding of Ins(1,4,5)P₃ to its receptors on the endoplasmic reticulum triggers the release of stored Ca²⁺ into the cytoplasm.

This initial release is often coupled to a sustained influx of extracellular Ca²⁺ through plasma membrane channels, a process known as store-operated calcium entry (SOCE). The broader regulation of these Ca²⁺ movements involves guanosine (B1672433) triphosphate (GTP). Research indicates that a GTP-regulated mechanism controls the loading of Ca²⁺ into the Ins(1,4,5)P₃-sensitive pool within the endoplasmic reticulum. In permeabilized cells, GTP can induce both the release and uptake of Ca²⁺ from this pool, suggesting a complex regulatory role for GTP-binding proteins in maintaining Ca²⁺ homeostasis.

While GTP and G-proteins are established regulators of the PLC/Ins(1,4,5)P₃ axis that initiates Ca²⁺ signals, a direct modulatory role for this compound on GTP-dependent Ca²⁺ influx is not clearly defined in current research. The function of Ins(1,4,5,6)P₄ appears more closely tied to the downstream modulation of pathways like PtdIns3K, as detailed previously, rather than direct interaction with the GTP-dependent machinery governing Ca²⁺ influx.

Physiological Roles and Functional Implications of 1d Myo Inositol 1,4,5,6 Tetrakisphosphate

Cellular Proliferation and Differentiation Regulation

1D-myo-Inositol 1,4,5,6-tetrakisphosphate (Ins(1,4,5,6)P4) plays a significant role in modulating cellular processes, including proliferation and differentiation, primarily by antagonizing specific signaling pathways. Research has shown that Ins(1,4,5,6)P4 can interfere with the signaling cascade initiated by epidermal growth factor (EGF). ucsd.edunih.gov EGF is a potent mitogen that stimulates cell growth, proliferation, and differentiation by activating its receptor, which in turn triggers downstream pathways like the phosphoinositide 3-kinase (PtdIns3K) pathway. ucsd.edu

In human intestinal epithelial cells, Ins(1,4,5,6)P4 has been demonstrated to antagonize EGF-induced inhibition of calcium-mediated chloride secretion. ucsd.edu This effect is achieved by interfering with the action of phosphatidylinositol 3,4,5-trisphosphate (PtdInsP3), the product of PtdIns3K, without directly inhibiting the enzyme's activity. ucsd.edunih.gov By counteracting the PtdIns3K pathway, which is crucial for many growth factor-driven cellular responses, Ins(1,4,5,6)P4 can influence the balance between cell proliferation and differentiation. ucsd.edu The regulation of such fundamental pathways highlights the importance of inositol (B14025) phosphates in maintaining cellular homeostasis. semanticscholar.org

| Regulated Process | Mechanism of Action | Key Interacting Molecules | Cellular Context |

| Cellular Proliferation/Differentiation | Antagonizes the PtdIns3K signaling pathway downstream of the EGF receptor. | Epidermal Growth Factor (EGF), Phosphoinositide 3-kinase (PtdIns3K), Phosphatidylinositol 3,4,5-trisphosphate (PtdInsP3) | Intestinal Epithelial Cells |

Modulation of Programmed Cell Death Pathways

Regulation of Apoptosis

The family of inositol phosphates, to which Ins(1,4,5,6)P4 belongs, is implicated in the regulation of apoptosis, a form of programmed cell death crucial for tissue development and homeostasis. nih.gov While direct, specific mechanisms for Ins(1,4,5,6)P4 in apoptosis are still under investigation, the broader family of inositol polyphosphates is known to influence cellular functions that include apoptosis. ucsd.edu The intricate balance of different inositol phosphate (B84403) isomers is critical, as their deregulation has been linked to various pathological states. semanticscholar.org The enzyme family responsible for phosphorylating inositols, including Inositol 1,4,5-trisphosphate 3-kinases (IP3Ks), which are involved in the synthesis of inositol tetrakisphosphates, has been shown to play a role in apoptosis. nih.gov

Involvement in Necroptosis via MLKL Activation

A more defined role for inositol phosphates has been identified in necroptosis, an inflammatory form of programmed cell death. This pathway is executed by the pseudokinase mixed lineage kinase domain-like (MLKL). nih.govnih.gov Recent studies have revealed that the activation of MLKL is not solely dependent on phosphorylation by its upstream kinase, RIPK3, but also requires the presence of specific inositol phosphate metabolites. nih.gov

Specifically, a select group of inositol phosphates, including an inositol tetrakisphosphate isomer, directly binds to the N-terminal executioner domain of MLKL. nih.gov This binding event is crucial as it destabilizes the auto-inhibitory region of MLKL, leading to a conformational change that "unmasks" its cell-killing function. nih.gov This allows MLKL to translocate to the plasma membrane and execute cell lysis. nih.gov Genetic studies have confirmed that enzymes essential for the production of highly phosphorylated inositols, such as inositol phosphate multikinase (IPMK) and inositol-pentakisphosphate 2-kinase (IPPK), are required for MLKL-mediated necroptosis. nih.govnih.gov This discovery identifies a critical "IP code" that acts as a molecular switch for executing this cell death program. nih.gov

| Cell Death Pathway | Key Protein | Mechanism | Required Inositol Phosphates |

| Necroptosis | Mixed Lineage Kinase Domain-Like (MLKL) | Direct binding to MLKL's N-terminal domain, displacing its auto-inhibitory region. | Inositol tetrakisphosphate, Inositol pentakisphosphate, Inositol hexakisphosphate |

Transcriptional and Gene Expression Control

This compound has been identified as a key signaling molecule in the nucleus, where it directly participates in the regulation of gene expression. ucdavis.eduuniprot.org In the yeast Saccharomyces cerevisiae, the enzyme responsible for synthesizing Ins(1,4,5,6)P4, inositol phosphate multikinase Ipk2 (also known as Arg82), was found to be a crucial component of the ArgR-Mcm1 transcriptional regulatory complex. ucdavis.eduuniprot.org

Crucially, research has demonstrated that the synthesis of Ins(1,4,5,6)P4, but not the more highly phosphorylated inositol hexakisphosphate (IP6), is specifically required for the proper regulation of genes controlled by this complex. ucdavis.eduuniprot.org This indicates that Ins(1,4,5,6)P4 acts as a specific nuclear messenger. The enzyme Ipk2 exhibits a dual function: it acts as a structural component to stabilize the transcription factor complex and also enzymatically produces the Ins(1,4,5,6)P4 signal, which together coordinate gene expression in response to cellular needs, such as nutrient availability. uniprot.orgnih.gov This provides a direct mechanism linking inositol phosphate signaling to the control of gene transcription. ucdavis.edu

Role in Nervous System Function

Impact on Synaptic Transmission

In the nervous system, the precise regulation of inositol phosphate levels is critical for normal function, including synaptic transmission and plasticity. plos.org The enzyme Inositol 1,4,5-trisphosphate 3-kinase A (IP3K-A) converts inositol 1,4,5-trisphosphate (IP3) into inositol 1,3,4,5-tetrakisphosphate, a closely related isomer of Ins(1,4,5,6)P4. plos.org The activity of this enzyme family is fundamental to modulating intracellular calcium signaling, which is a cornerstone of neuronal activity. researchgate.net

Studies using transgenic mice that overexpress IP3K-A in the forebrain have revealed significant effects on synaptic function. These mice show an increased probability of presynaptic vesicle release and enhanced postsynaptic responses. plos.org Furthermore, the modulation of IP3K-A levels affects forms of synaptic plasticity, such as long-term depression (LTD), which is essential for learning and memory. plos.org While these findings relate to the broader family of inositol tetrakisphosphates and the enzymes that produce them, they underscore the vital role these molecules play in regulating both presynaptic and postsynaptic functions, thereby impacting synaptic transmission and the complex processes of learning and memory. nih.govplos.org

Influence on Neuronal Survival

Current scientific literature does not provide direct evidence detailing the specific influence of this compound (Ins(1,4,5,6)P4) on neuronal survival. While the broader family of inositol phosphates, particularly Inositol 1,4,5-trisphosphate (InsP3), is well-established as crucial for neuronal function through its role in calcium signaling, the specific functions of Ins(1,4,5,6)P4 in the nervous system remain less characterized. nih.gov

However, research has identified an enzyme, L-myo-inositol 1,4,5,6-tetrakisphosphate (3-hydroxy)kinase, which phosphorylates the enantiomer (mirror image) of the title compound. nih.gov This enzyme's activity is found to be at its highest specific activity in brain cytosol, suggesting a significant metabolic role for this particular inositol phosphate pathway within the central nervous system. nih.gov The presence of this active metabolic pathway in the brain points towards a potential, though yet undefined, role for Ins(1,4,5,6)P4 or its derivatives in neural processes. Further research is required to elucidate any direct link between Ins(1,4,5,6)P4 and the mechanisms of neuronal survival or protection.

Immune System Regulation

The regulation of the immune system is a complex process involving numerous signaling molecules. While certain isomers of inositol tetrakisphosphate are known to be critical, the precise role of this compound is still emerging.

A substantial body of evidence underscores the importance of a different isomer, 1D-myo-Inositol 1,3,4,5-tetrakisphosphate (Ins(1,3,4,5)P4), as an essential signaling molecule for T lymphocyte development and reactivity. echelon-inc.comresearchgate.neth1.co Disruption of the enzyme that produces Ins(1,3,4,5)P4, Itpkb, leads to severe deficiencies in T cell maturation and major alterations in thymocyte responsiveness. researchgate.neth1.co

In contrast, a specific, direct role for this compound in T lymphocyte development has not been extensively detailed. However, its presence and metabolism have been noted in other immune cells. For instance, homogenates of murine bone macrophages can utilize L-myo-inositol 1,4,5,6-tetrakisphosphate (the L-enantiomer) as a substrate to synthesize myo-inositol pentakisphosphate. nih.gov This indicates that the metabolic machinery for this inositol phosphate exists within cells of the immune system, although its specific function in T cells remains an area for further investigation.

A key study revealed that infection of intestinal epithelial cells with the pathogen Salmonella induces a significant increase in the levels of D-myo-inositol 1,4,5,6-tetrakisphosphate. nih.gov This elevation is part of the cellular response to the invasion and the compound was found to antagonize signaling through the phosphoinositide 3-kinase (PtdIns3K) pathway. nih.govnih.gov Since the PtdIns3K pathway is vital in T cell signaling, this finding in another cell type suggests a potential, yet unconfirmed, mechanism by which Ins(1,4,5,6)P4 could influence immune responses.

Table 1: Comparative Roles of Inositol Tetrakisphosphate Isomers in T Lymphocytes

| Isomer | Known Role in T Lymphocyte Development & Reactivity | Key Research Findings |

|---|---|---|

| 1D-myo-Inositol 1,3,4,5-tetrakisphosphate | Essential | Defines an essential signaling pathway for T cell precursor responsiveness and development. researchgate.net Required for appropriate thymocyte development. echelon-inc.comresearchgate.net |

| This compound | Not well-defined | Its metabolic precursor is found in other immune cells (macrophages). nih.gov It is produced in epithelial cells in response to Salmonella and inhibits the PtdIns3K pathway, a key pathway in T cells. nih.gov |

Specific Cellular Processes

Beyond organ systems, this compound is involved in fundamental cellular activities, such as the transport of genetic material.

This compound is a known metabolite in the yeast Saccharomyces cerevisiae. ebi.ac.uk Inositol polyphosphates are critical for various processes in yeast, including the export of messenger RNA (mRNA) from the nucleus to the cytoplasm, which is a prerequisite for protein synthesis.

Research indicates that higher-order inositol polyphosphates, specifically myo-inositol hexakisphosphate (InsP6), play a significant role in regulating mRNA export in yeast. ymdb.ca The metabolic pathway in yeast involves the sequential phosphorylation of lower inositol phosphates. While 1D-myo-Inositol 1,3,4,5-tetrakisphosphate is a known precursor in the pathway leading to InsP6, the direct regulatory role of the 1,4,5,6-isomer on the mRNA export machinery has not been explicitly defined. ymdb.ca Its confirmed presence as a metabolite in Saccharomyces cerevisiae suggests it is an integral part of the inositol phosphate network that culminates in molecules known to regulate this crucial cellular transport process. ebi.ac.uk

Table 2: Research Findings on this compound

| Area of Study | Organism/Cell Type | Key Finding | Citation |

|---|---|---|---|

| Immune Response | Human Intestinal Epithelial Cells | Levels increase significantly upon Salmonella invasion. | nih.gov |

| Signal Transduction | Human Intestinal Epithelial Cells | Antagonizes the phosphoinositide 3-kinase (PtdIns3K) signaling pathway. | nih.govnih.gov |

| Metabolism | Saccharomyces cerevisiae (Yeast) | Confirmed as a cellular metabolite. | ebi.ac.uk |

| Metabolism | Murine Bone Macrophages | The enantiomer is metabolized by a specific kinase. | nih.gov |

| Metabolism | Rat Brain | A kinase for the enantiomer shows high activity in brain cytosol. | nih.gov |

Pathophysiological Relevance and Disease Associations of 1d Myo Inositol 1,4,5,6 Tetrakisphosphate

Disorders of Calcium Signaling Dysregulation

Dysregulation of intracellular calcium (Ca2+) signaling is a fundamental mechanism underlying numerous diseases. Inositol (B14025) phosphates are central to the control of Ca2+ release from intracellular stores.

Cardiac Hypertrophy Implications

Cardiac hypertrophy, an enlargement of the heart muscle, is an adaptive response to pressure overload that can progress to heart failure. The signaling pathways involving inositol phosphates are implicated in this process. Research has demonstrated that D-myo-inositol 1,4,5-trisphosphate (InsP3), the metabolic precursor to InsP4, can directly induce features of cardiac hypertrophy. nih.gov It achieves this by increasing the expression of key transcription factors like GATA4, independent of the calcineurin pathway. nih.gov

While higher inositol polyphosphates, including various inositol tetrakisphosphates (InsP4), have been detected in the heart, their specific physiological roles in cardiac myocytes are not yet fully elucidated. nih.gov Although InsP3 signaling is clearly linked to hypertrophy, direct evidence detailing the specific role of the 1D-myo-Inositol 1,4,5,6-tetrakisphosphate isomer in the development or progression of cardiac hypertrophy is still an area of ongoing investigation. nih.govresearchgate.net

Neurodegenerative Conditions (e.g., Alzheimer's Disease Pathophysiology)

In neurodegenerative diseases such as Alzheimer's, Huntington's, and spinocerebellar ataxias, the deregulation of neuronal calcium signaling is a key pathological event that can lead to synaptic dysfunction and cell death. nih.gov The inositol 1,4,5-trisphosphate (InsP3) receptor, which mediates calcium release from the endoplasmic reticulum, is heavily implicated in these conditions. nih.govresearchgate.net

Studies have shown that myo-inositol levels are significantly elevated in the brains of individuals in the predementia phase of Alzheimer's disease, suggesting it may be a potential biomarker of amyloid-related pathology. nih.govresearchgate.net This accumulation of myo-inositol could contribute to the disease's progression. researchgate.net While the broader inositol phosphate (B84403) pathway is clearly involved in the pathophysiology of neurodegeneration, the specific contribution or alteration of this compound has not been definitively characterized. The loss of InsP3 receptor sites has been correlated with the staging of Alzheimer's neurofibrillary pathology, highlighting the importance of this signaling axis. dntb.gov.ua

Cancer Biology and Tumorigenesis

The phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is one of the most frequently activated pathways in human cancers, promoting cell growth, proliferation, and survival. youtube.com Inositol phosphates are recognized as key regulators of this pathway.

Inhibition of Cancer Cell Growth

Research has identified inositol polyphosphates as inhibitors of the PI3K/Akt pathway, making them potential agents for cancer therapy. nih.gov Specifically, this compound has been shown to function as an antagonist of PI3K signaling. nih.govnih.gov By inhibiting this pathway, it can interfere with the uncontrolled growth signals that characterize cancer cells. The inhibition of PI3K by inositol phosphates can lead to reduced cell proliferation and can enhance the pro-apoptotic effects of other anti-cancer compounds, representing a promising strategy for therapeutic intervention. nih.gov

Table 1: Research Findings on Inositol Phosphates and Cancer

| Compound/Pathway | Finding | Implication in Cancer | Reference |

|---|---|---|---|

| This compound | Antagonizes signaling through phosphoinositide 3-kinase (PI3K) pathways. | Inhibition of a key survival pathway in cancer cells, potentially reducing cell growth and proliferation. | nih.govnih.gov |

| PI3K/Akt Pathway | Frequently activated in cancer, promoting cell survival and growth. | A primary target for anti-cancer drug development. | youtube.com |

| Inositol Pentakisphosphate (InsP5) Derivatives | Inhibit the PI3K/Akt pathway, possess pro-apoptotic activity, and enhance the effect of anti-cancer drugs. | Serve as lead compounds for developing novel inhibitors of the PI3K/Akt pathway. | nih.gov |

Cystic Fibrosis Pathogenesis and Modifier Gene Concepts

Cystic Fibrosis (CF) is a genetic disorder caused by mutations in the cystic fibrosis transmembrane conductance regulator (CFTR) gene, which leads to defective chloride and bicarbonate transport across epithelial surfaces. hopkinscf.org This results in dehydrated and thick mucus, particularly in the lungs and pancreas. Augmenting the function of alternative chloride channels, such as the calcium-activated chloride channel (CaCC), is a potential therapeutic strategy.

The activity of CaCC is transient, partly due to inhibitory regulation by inositol polyphosphates. Studies have shown that the isomer myo-inositol 3,4,5,6-tetrakisphosphate inhibits the apical CaCC in polarized monolayers of CF cell lines. nih.govnih.gov This suggests that antagonists of this inositol phosphate could prolong chloride secretion and be beneficial in CF treatment. nih.gov

While direct research on the 1,4,5,6-isomer's role as a primary inhibitor in CF is less defined, related studies show it can influence chloride flux. For instance, when produced during Salmonella infection, this compound antagonizes the epidermal growth factor (EGF)-induced inhibition of calcium-mediated chloride secretion. nih.gov This demonstrates that the compound can indeed modulate chloride transport pathways relevant to CF pathophysiology.

Table 2: Role of Inositol Tetrakisphosphates in Chloride Secretion

| Compound | Effect on Chloride (Cl-) Secretion | Relevance to Cystic Fibrosis (CF) | Reference |

|---|---|---|---|

| myo-Inositol 3,4,5,6-tetrakisphosphate | Inhibits the calcium-activated Cl- channel (CaCC). | Antagonists could be therapeutic by restoring Cl- secretion. | nih.govnih.gov |

| This compound | Antagonizes EGF-induced inhibition of calcium-mediated Cl- secretion. | Demonstrates the capacity to modulate Cl- transport, a key defect in CF. | nih.gov |

Manipulation by Pathogenic Organisms

Pathogenic microorganisms have evolved sophisticated mechanisms to manipulate host cellular processes to their advantage. One such strategy involves altering the host's inositol phosphate signaling network.

A clear example of this is seen during infection by the enteric pathogen Salmonella. Upon invading human intestinal epithelial cells, Salmonella induces a significant increase in the host cell's production of this compound. nih.govnih.gov This elevated level of InsP4 is not a general response to bacterial invasion, as it is not observed with other invasive bacteria. nih.gov

The produced InsP4 then acts to inhibit the host's PI3K signaling pathway. nih.govnih.gov A consequence of this inhibition is the promotion of chloride (Cl-) flux, which may contribute to the diarrhea characteristic of Salmonella infection. This manipulation represents a specific host-pathogen interaction centered on the targeted production of a key signaling molecule. nih.gov

Bacterial Virulence Factor Modulation of Host Signaling (e.g., Salmonella SopB)

The manipulation of host cellular processes is a key strategy for many bacterial pathogens to establish infection and cause disease. A prominent example of this is the modulation of inositol phosphate signaling by the enteric pathogen Salmonella. Central to this process is the virulence factor SopB, a protein secreted by Salmonella that functions as an inositol phosphate phosphatase. pnas.orgnih.govnih.gov This enzyme plays a crucial role in the pathogenesis of salmonellosis by altering the levels of specific inositol phosphates within the host cell, including this compound (Ins(1,4,5,6)P₄).

Salmonella Infection and Inositol Phosphate Levels

Upon infection of intestinal epithelial cells, Salmonella utilizes a type III secretion system to inject effector proteins, such as SopB, directly into the host cell cytoplasm. nih.govpnas.org SopB exhibits broad substrate specificity, acting on various phosphoinositides and inositol phosphates. nih.gov One of its key activities is the hydrolysis of 1D-myo-Inositol 1,3,4,5,6-pentakisphosphate (Ins(1,3,4,5,6)P₅) to produce Ins(1,4,5,6)P₄. pnas.orgnih.gov Consequently, cells infected with wild-type Salmonella show a significant accumulation of Ins(1,4,5,6)P₄. pnas.orgnih.gov In contrast, infection with a Salmonella strain carrying a mutation that abolishes the phosphatase activity of SopB does not lead to this accumulation. pnas.org

Consequences of Altered Ins(1,4,5,6)P₄ Levels

The SopB-mediated increase in intracellular Ins(1,4,5,6)P₄ has a direct impact on host cell signaling pathways, particularly those involved in ion secretion. Ins(1,4,5,6)P₄ has been shown to antagonize the inhibitory effect of phosphatidylinositol 3,4,5-trisphosphate (PtdIns(3,4,5)P₃) on calcium-dependent chloride secretion. pnas.orgnih.govnih.gov This antagonism can contribute to the fluid and electrolyte loss characteristic of Salmonella-induced diarrhea. nih.gov The ability of SopB to generate Ins(1,4,5,6)P₄ is therefore considered a significant factor in the virulence of Salmonella. pnas.orgnih.gov

Furthermore, the overexpression of SopB in human cells has been demonstrated to cause a transient increase in Ins(1,4,5,6)P₄ levels, which is accompanied by an increase in chloride channel activity. pnas.org This finding provides direct evidence that SopB alone is sufficient to induce these changes in ion channel function, a key aspect of the host response to Salmonella infection. pnas.org The manipulation of the inositol phosphate pathway by SopB highlights a sophisticated mechanism by which bacterial pathogens can subvert host cellular functions to their advantage. nih.gov While the phosphatase activity of SopB is crucial for some of its effects, recent research also suggests that SopB can exert immunosuppressive effects independent of this enzymatic activity, indicating a multi-faceted role in pathogenesis. biorxiv.org

The following table summarizes the key molecules involved in the modulation of host signaling by Salmonella SopB.

| Compound Name | Abbreviation | Role in the Described Pathway |

| This compound | Ins(1,4,5,6)P₄ | Produced by the action of SopB on Ins(1,3,4,5,6)P₅. It antagonizes the inhibition of chloride secretion. pnas.orgnih.govnih.gov |

| 1D-myo-Inositol 1,3,4,5,6-pentakisphosphate | Ins(1,3,4,5,6)P₅ | A substrate for the Salmonella virulence factor SopB. pnas.orgnih.gov |

| Phosphatidylinositol 3,4,5-trisphosphate | PtdIns(3,4,5)P₃ | An inhibitor of calcium-dependent chloride secretion. Its inhibitory effect is antagonized by Ins(1,4,5,6)P₄. pnas.orgnih.govnih.gov |

| Salmonella outer protein B | SopB | A bacterial effector protein with inositol phosphate phosphatase activity that is secreted into host cells. It generates Ins(1,4,5,6)P₄ and is required for full virulence. pnas.orgnih.govnih.gov |

| 1D-myo-Inositol 1,4,5-trisphosphate | Ins(1,4,5)P₃ | A key second messenger involved in mobilizing intracellular calcium. While not directly in the SopB pathway described, it is a central molecule in inositol signaling that can be affected by pathway perturbations. pnas.org |

Advanced Research Methodologies and Experimental Approaches for 1d Myo Inositol 1,4,5,6 Tetrakisphosphate Studies

Analytical Chemistry Techniques

Analytical chemistry provides the foundation for the separation, quantification, and analysis of inositol (B14025) phosphates like InsP₄ from complex biological samples.

High-Pressure Liquid Chromatography (HPLC) for Quantification and Separation of Inositol Phosphates

High-Pressure Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of inositol phosphates. springernature.com Various HPLC methods have been developed to separate and quantify the different isomers of inositol phosphates, including InsP₄. researchgate.net

Strong anion exchange (SAX)-HPLC is a particularly powerful method for resolving the various phosphorylated forms of myo-inositol. nih.gov This technique, often coupled with a sensitive detection method, allows for the robust detection and quantification of soluble inositol polyphosphates from cell and tissue extracts. nih.gov The separation is typically achieved using a gradient of a high-salt buffer, which allows for the differential elution of inositol phosphates based on their charge.

For enhanced specificity and sensitivity, HPLC is frequently coupled with mass spectrometry (MS), a technique known as HPLC-MS. nih.govspringernature.com This combination allows for the simultaneous detection and quantification of multiple inositol phosphate (B84403) species within a single run. nih.govspringernature.com The use of electrospray ionization (ESI) as the interface between HPLC and MS (HPLC-ESI-MS) is common, enabling the analysis of these non-volatile, highly polar molecules. nih.govspringernature.com This method can achieve detection limits in the picomole range, which is crucial given the low abundance of many inositol phosphate isomers in biological samples. nih.govspringernature.com

| Parameter | HPLC Method Details |

| Column Type | Strong Anion Exchange (SAX) nih.gov, Ion-Pair C18 Reverse Phase researchgate.net |

| Mobile Phase | Typically a gradient of a high-salt buffer (e.g., ammonium (B1175870) phosphate) or formic acid/methanol with a pairing agent researchgate.net |

| Detection | UV detection after post-column derivatization, Mass Spectrometry (MS) nih.govspringernature.com, Radiometric detection nih.gov |

| Quantification | Comparison with known standards, Isotope dilution mass spectrometry |

Radiolabeling Strategies (e.g., ³²P-labeling) for Metabolic Flux Analysis

Radiolabeling strategies are instrumental in tracing the metabolic pathways of inositol phosphates and understanding their turnover rates, a field known as metabolic flux analysis. nih.govyoutube.com The use of radioactive isotopes, particularly phosphorus-32 (B80044) (³²P), allows for highly sensitive detection of phosphorylated intermediates. nih.govnih.gov

In a typical experiment, cells or tissues are incubated with [³²P]orthophosphate ([³²P]Pi). nih.gov This radiolabeled phosphate is incorporated into the cellular ATP pool and subsequently transferred by kinases to inositol lipids and inositol phosphates. nih.gov By analyzing the distribution of ³²P among the different inositol phosphate species over time, researchers can map the metabolic pathways and determine the rates of synthesis and degradation of molecules like InsP₄. nih.gov

The analysis of radiolabeled inositol phosphates is often performed using HPLC coupled with an in-line radioactivity detector or by collecting fractions for scintillation counting. nih.gov This approach has been fundamental in elucidating the complex network of inositol phosphate metabolism. nih.gov

While ³²P-labeling is a powerful tool, another approach involves labeling with [³H]myo-inositol. nih.gov This allows for the tracking of the inositol backbone itself as it is phosphorylated and dephosphorylated. Combining these labeling strategies can provide a comprehensive view of inositol phosphate dynamics.

Cellular and Molecular Biology Techniques

Cellular and molecular biology techniques are essential for investigating the functional roles of 1D-myo-Inositol 1,4,5,6-tetrakisphosphate and the enzymes that regulate its levels.

Gene Expression Profiling (e.g., Real-Time PCR for ITPK1)

Understanding the regulation of enzymes involved in InsP₄ metabolism is crucial. Inositol tetrakisphosphate 1-kinase (ITPK1) is a key enzyme that can phosphorylate various inositol polyphosphates. jensenlab.org Gene expression profiling techniques, such as Real-Time Polymerase Chain Reaction (RT-PCR), are widely used to quantify the messenger RNA (mRNA) levels of genes like ITPK1. mdpi.comnih.govnih.gov

RT-PCR allows for the sensitive and accurate measurement of gene expression levels in different tissues, under various physiological conditions, or in response to specific stimuli. gene-quantification.com By measuring ITPK1 mRNA levels, researchers can infer potential changes in ITPK1 protein levels and, consequently, alterations in InsP₄ metabolism. nih.gov For example, studies have used RT-PCR to show that Itpk1 mRNA is expressed in various mouse tissues, and its levels can vary. nih.gov This technique is also valuable for analyzing the effects of genetic manipulations, such as gene knockouts or knockdowns, on the expression of target genes. mdpi.com

| Technique | Application in ITPK1 Research | Findings |

| Real-Time PCR (RT-PCR) | Quantification of ITPK1 mRNA levels in different tissues and experimental conditions. mdpi.comnih.gov | Revealed widespread expression of Itpk1 in mouse tissues and demonstrated altered expression patterns of ITPK genes in barley mutants under salt stress. mdpi.comnih.gov |

| Gene Expression Profiling | Broader analysis of the transcriptome to identify genes and pathways affected by changes in inositol phosphate metabolism. nih.gov | Studies in Euglena gracilis have shown that inositol phosphate-metabolizing enzymes are differentially expressed under various growth conditions and stressors. nih.gov |

Subcellular Localization Studies (e.g., Confocal Immunofluorescence Microscopy)

Determining the subcellular location of enzymes like ITPK1 provides critical insights into their function. Confocal immunofluorescence microscopy is a powerful imaging technique used to visualize the distribution of specific proteins within cells. nih.govnih.gov

This method involves using primary antibodies that specifically recognize the protein of interest (e.g., ITPK1) and secondary antibodies conjugated to fluorescent dyes. nih.gov The fluorescent signal allows for the precise localization of the protein within different cellular compartments, such as the nucleus, cytoplasm, or specific organelles. jensenlab.orgnih.gov High-resolution imaging with a confocal microscope enables the generation of detailed three-dimensional reconstructions of protein localization. nih.gov Such studies have been crucial in demonstrating the localization of various proteins involved in inositol phosphate signaling. nih.gov

Application of Cell-Permeable Analogues for Functional Perturbation

To directly investigate the function of specific inositol phosphates like InsP₄, researchers often use cell-permeable analogues. These are modified versions of the native molecule that can cross the cell membrane, a barrier that is impermeable to the highly charged natural inositol phosphates. nih.govmdpi.com

Once inside the cell, these analogues can mimic or inhibit the actions of the endogenous inositol phosphate, allowing for the study of its downstream effects. For instance, a cell-permeant analogue of a related inositol phosphate, Ins(1,3,4,5)P₄, has been used to demonstrate its role in regulating calcium signaling. nih.gov In control experiments for such studies, cell-permeant Ins(1,4,5,6)P₄ has been utilized, and its lack of effect on certain cellular responses helps to demonstrate the specificity of the analogue being tested. nih.gov The use of these analogues provides a powerful tool for perturbing inositol phosphate signaling pathways and dissecting their specific functions in living cells. nih.gov

Biophysical and Structural Approaches

The intricate signaling roles of inositol phosphates are intrinsically linked to their three-dimensional structures and their interactions with cellular machinery. Advanced biophysical and structural methodologies are therefore indispensable for elucidating the specific functions of this compound.

Electrophysiological Techniques (e.g., Patch-Clamp Studies of Ion Channel Currents)

Electrophysiological approaches, particularly patch-clamp techniques, are powerful tools for investigating the direct effects of signaling molecules like inositol phosphates on ion channel activity. While direct patch-clamp studies focusing specifically on this compound are not extensively documented, the methodology has been pivotal in differentiating the functions of its isomers.

For instance, whole-cell voltage clamp studies on the human colonic epithelial cell line T84 have been employed to assess the impact of various inositol tetrakisphosphate isomers on chloride (Cl-) secretion. In these experiments, the patch pipette is used to introduce specific inositol phosphates into the cell while measuring the resulting ion currents. A notable study revealed that while D-myo-Inositol 3,4,5,6-tetrakisphosphate inhibited the calmodulin-dependent protein kinase II-activated chloride conductance, D-myo-Inositol 1,4,5,6-tetrakisphosphate, at concentrations up to 100 µM, did not elicit the same inhibitory effect nih.gov. This highlights the specificity of ion channel regulation by inositol phosphate isomers and underscores the utility of electrophysiology in dissecting these precise molecular interactions.

Furthermore, the nuclear patch-clamp technique, which allows for the recording of single-channel currents from the nuclear membrane, has been instrumental in studying inositol 1,4,5-trisphosphate (InsP3) receptors nih.gov. This method could be adapted to investigate whether this compound or its metabolites directly modulate the activity of these or other intracellular ion channels.

Spectroscopic Methods for Conformational Analysis (e.g., NMR Titrations)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for determining the solution-state conformation of inositol phosphates. 1H and 31P NMR are particularly informative, providing data on the spatial arrangement of the phosphate groups, which is critical for their biological activity.

Conformational studies of various myo-inositol phosphates have shown that the degree of phosphorylation influences the molecule's preferred shape nih.gov. Lower inositol phosphates, including tetrakisphosphates, generally adopt a stable conformation with one axial and five equatorial phosphate groups (1ax/5eq) over a broad pH range nih.gov. This contrasts with myo-inositol hexakisphosphate (InsP6), which can switch to a 5ax/1eq conformation at high pH nih.gov. The stable conformation of this compound is crucial for its recognition by and interaction with specific protein targets.

A significant advancement in the structural analysis of inositol phosphates is the use of 31P-NMR in conjunction with a chiral solvating agent, such as L-arginine amide nih.gov. This technique creates a chiral environment that allows for the differentiation of enantiomers, which are otherwise indistinguishable by standard NMR nih.gov. This is particularly relevant for the myo-inositol scaffold, which has an internal plane of symmetry, making the assignment of absolute configuration of isomers like D- and L-myo-Inositol 1,4,5,6-tetrakisphosphate possible nih.gov.

| NMR Technique | Application in Inositol Phosphate Studies | Key Findings for Tetrakisphosphates |

| 1H and 31P NMR | Determination of solution-state conformation and phosphate group orientation. | Lower inositol phosphates, including tetrakisphosphates, maintain a stable 1ax/5eq conformation over a wide pH range. nih.gov |

| 31P-NMR with Chiral Solvating Agents | Differentiation and assignment of absolute configuration of enantiomers. | Enables the distinction between D- and L-enantiomers of inositol phosphates. nih.gov |

In Vitro and In Vivo Model Systems for Functional Characterization

To understand the physiological relevance of this compound, researchers rely on a variety of model systems, from whole organisms to cultured cells. These models allow for the investigation of its metabolic pathways and cellular functions in a biological context.

Utilizing Animal Models (e.g., Murine Studies)

Murine models have been instrumental in studying inositol phosphate signaling. For example, studies on primary-cultured murine bone-marrow-derived macrophages have demonstrated the presence of L-myo-Inositol 1,4,5,6-tetrakisphosphate exlibrisgroup.com. In these studies, macrophages are labeled with myo-[3H]inositol, and the subsequent changes in inositol phosphate levels are analyzed following stimulation with agents like platelet-activating factor exlibrisgroup.com.

In a different context, a murine model of severe scalding was used to investigate the role of the inositol lipid signal system in the inflammatory response of peritoneal macrophages nih.gov. While this study focused on the broader signaling cascade, it highlights the use of animal models to probe inositol phosphate metabolism under pathological conditions. Furthermore, pharmacokinetic studies of myo-inositol have been conducted in Wistar rats to understand its absorption, distribution, metabolism, and excretion, providing foundational knowledge for the study of its phosphorylated derivatives mdpi.com.

| Animal Model | Cell/Tissue Type | Research Focus | Key Findings Related to Inositol Phosphates |

| Mouse | Bone-marrow-derived macrophages | Presence and metabolism of inositol phosphates. | L-myo-Inositol 1,4,5,6-tetrakisphosphate is present in these primary mammalian cells. exlibrisgroup.com |

| Mouse (scald model) | Peritoneal macrophages | Role of inositol lipid signaling in inflammation. | Inositol lipid signal system regulates TNF-α secretion after severe burn. nih.gov |

| Rat (Wistar) | - | Pharmacokinetics of myo-inositol. | Characterization of myo-inositol's metabolic profile after oral administration. mdpi.com |

Primary Cell Cultures and Immortalized Cell Lines

Primary cell cultures, which are derived directly from tissues, and immortalized cell lines, which can proliferate indefinitely in vitro, are invaluable for detailed cellular and molecular studies of this compound.

Primary-cultured murine bone-marrow-derived macrophages have been used to identify the presence of L-myo-Inositol 1,4,5,6-tetrakisphosphate exlibrisgroup.com. These cells provide a model that closely mimics the in vivo environment.

Among immortalized cell lines, the human colonic epithelial cell line T84 has been a key model system. Research has shown that infection of T84 cells with Salmonella induces a significant increase in the levels of D-myo-Inositol 1,4,5,6-tetrakisphosphate nih.govucsd.edu. This finding was crucial in identifying a specific function for this isomer: the antagonism of epidermal growth factor (EGF)-induced inhibition of calcium-mediated chloride secretion nih.gov. This effect is specific to the D-enantiomer, as its L-counterpart does not produce the same result ucsd.edu.

Another immortalized cell line, the human myeloid leukemia cell line HL-60, has been used to quantify changes in various inositol phosphate isomers, including tetrakisphosphates, following stimulation with a chemotactic peptide nih.gov. Additionally, immortalized lymphoblastoid cell lines have been employed in research on bipolar disorder to investigate the activity of inositol monophosphatase, an enzyme in the inositol signaling pathway nih.gov.

| Cell Line | Cell Type | Research Application | Key Finding for Ins(1,4,5,6)P4 |

| T84 | Human Colonic Epithelial | Study of inositol phosphate production during bacterial infection. | Salmonella infection increases cellular levels of D-myo-Inositol 1,4,5,6-tetrakisphosphate. nih.govucsd.edu |

| HL-60 | Human Myeloid Leukemia | Quantification of changes in inositol phosphate isomers upon stimulation. | Demonstrates dynamic changes in multiple inositol phosphate isomers, including tetrakisphosphates. nih.gov |

| Primary Murine Macrophages | Mouse Bone Marrow | Identification and metabolism of inositol phosphates. | Confirmed the presence of L-myo-Inositol 1,4,5,6-tetrakisphosphate. exlibrisgroup.com |

| Immortalized Lymphoblastoid Cells | Human B-lymphocytes | Study of inositol pathway enzymes in disease. | Used to study inositol monophosphatase in the context of bipolar disorder. nih.gov |

Conclusion and Future Research Directions in 1d Myo Inositol 1,4,5,6 Tetrakisphosphate Biology

Unresolved Questions in Intracellular Signaling Mechanisms

Despite its recognized importance, the precise mechanisms governing the signaling functions of Ins(1,4,5,6)P4 are not fully understood. A key area of investigation is its interplay with the PI3K pathway. It has been demonstrated that Ins(1,4,5,6)P4 can antagonize signaling downstream of PI3K without directly inhibiting the kinase itself. nih.govnih.gov This has led to the hypothesis that Ins(1,4,5,6)P4, as a partial structural analog of the headgroup of phosphatidylinositol 3,4,5-trisphosphate (PtdInsP3), may compete for binding to the pleckstrin homology (PH) domains of downstream effector proteins. nih.gov However, direct evidence for this competitive interaction and the specific effector proteins involved remains to be conclusively established.

Furthermore, the full spectrum of Ins(1,4,5,6)P4 binding partners and effector proteins is yet to be mapped. Its regulation of calcium-mediated chloride secretion in epithelial cells highlights a critical function, but the specific channels or regulatory proteins it directly interacts with are not fully identified. nih.govucsd.edu The broader roles of inositol (B14025) phosphates, including various tetrakisphosphate isomers, in regulating major metabolic hubs like the mechanistic target of rapamycin (B549165) (mTOR) and AMP-activated protein kinase (AMPK) are becoming increasingly apparent, yet the specific contribution of Ins(1,4,5,6)P4 within this complex regulatory network requires further dissection. nih.govnih.gov

Table 1: Key Unresolved Questions in Ins(1,4,5,6)P4 Signaling

| Unresolved Question | Potential Experimental Approaches | Key References |

| What is the precise molecular mechanism of PI3K pathway antagonism? | - In vitro binding assays with purified PH domain-containing proteins.- Co-immunoprecipitation and pull-down assays using labeled Ins(1,4,5,6)P4 analogs.- Structural biology (X-ray crystallography, Cryo-EM) of effector proteins in complex with Ins(1,4,5,6)P4. | nih.gov |

| What is the complete interactome of Ins(1,4,5,6)P4? | - Affinity chromatography with immobilized Ins(1,4,5,6)P4.- Photoaffinity labeling with chemical probes.- Yeast two-hybrid screens. | nih.gov |

| How does Ins(1,4,5,6)P4 specifically regulate ion channel activity? | - Patch-clamp electrophysiology on cells or reconstituted lipid bilayers with purified channels.- Proximity ligation assays to determine in-cell proximity to specific channel subunits.- Use of caged Ins(1,4,5,6)P4 to study acute effects on channel gating. | nih.govucsd.edu |

| What is the specific role of Ins(1,4,5,6)P4 in the regulation of mTOR and AMPK? | - In vitro kinase assays with purified mTOR and AMPK complexes in the presence of Ins(1,4,5,6)P4.- Analysis of mTOR/AMPK signaling in cells with genetically altered levels of Ins(1,4,5,6)P4.- Metabolomic analysis of inositol phosphate (B84403) isomers in response to metabolic stress. | nih.govnih.gov |

Exploration of Novel Therapeutic Targets and Strategies

The unique signaling functions of Ins(1,4,5,6)P4 open up promising avenues for therapeutic intervention in various diseases. Its ability to antagonize the PI3K pathway, a central driver in many cancers, suggests its potential as a lead compound or a target for anti-cancer strategies. Similarly, its role in chemotaxis by antagonizing PI(3,4,5)P3 signaling could be exploited for inflammatory or autoimmune disorders. nih.gov

One of the most compelling therapeutic prospects relates to cystic fibrosis (CF). In CF, chloride secretion is impaired. Research has shown that Ins(1,4,5,6)P4 can disinhibit calcium-mediated chloride secretion in epithelial cells. ucsd.edu This suggests that membrane-permeant analogs of Ins(1,4,5,6)P4 could serve as novel therapeutic agents to restore ion transport in CF patients. ucsd.edu The development of specific and potent inhibitors or activators for the enzymes that synthesize and degrade Ins(1,4,5,6)P4, such as specific isoforms of inositol polyphosphate multikinase (IPMK) or inositol polyphosphate-5-phosphatase, represents another viable strategy to modulate its intracellular levels for therapeutic benefit. nih.gov

Table 2: Potential Therapeutic Applications Related to Ins(1,4,5,6)P4

| Potential Disease Target | Mechanism of Action | Therapeutic Strategy | Key References |

| Cystic Fibrosis | Disinhibition of calcium-mediated chloride secretion in epithelial cells. | Development of stable, membrane-permeant Ins(1,4,5,6)P4 analogs. | ucsd.edu |

| Cancer | Antagonism of the pro-survival PI3K signaling pathway. | Design of mimetics that target PtdInsP3-binding effector proteins. | nih.gov |

| Inflammatory Disorders | Inhibition of chemotaxis by antagonizing PI(3,4,5)P3 signaling. | Development of agents that modulate Ins(1,4,5,6)P4 levels or its targets in immune cells. | nih.gov |

| Metabolic Diseases | Regulation of central energy sensors like mTOR and AMPK. | Targeting enzymes that control the Ins(1,4,5,6)P4 pool to restore metabolic homeostasis. | nih.gov |

Integration of Omics Data for Systems-Level Understanding

To move beyond single-pathway analysis, a systems-level understanding of Ins(1,4,5,6)P4 biology is essential. This requires the integration of multiple "omics" datasets. Proteomics, using techniques like affinity-purification mass spectrometry with Ins(1,4,5,6)P4 as bait, can provide an unbiased, global map of its interacting proteins.

Transcriptomics and genomics can identify correlations between the expression levels of inositol phosphate kinases and phosphatases and various disease states, pointing to new functional roles. Metabolomics, particularly advanced mass spectrometry techniques, is crucial for accurately quantifying the dynamic changes in the levels of Ins(1,4,5,6)P4 and its various isomers in response to cellular stimuli or in disease models. researchgate.net

The major challenge and future direction lie in the computational integration of these disparate datasets. arxiv.org Frameworks capable of combining genomics, proteomics, and metabolomics data will be necessary to construct comprehensive models of the inositol phosphate signaling network. arxiv.org This integrated approach will allow researchers to understand how perturbations in Ins(1,4,5,6)P4 metabolism ripple through the entire cellular system, revealing emergent properties and novel biological functions.

Table 3: Omics Approaches for a Systems-Level View of Ins(1,4,5,6)P4

| Omics Approach | Data Generated | Contribution to Understanding Ins(1,4,5,6)P4 |

| Proteomics | - Global protein expression profiles.- Identification of interacting proteins (Interactome).- Post-translational modifications. | - Unbiased discovery of novel effectors and binding partners.- Mapping the Ins(1,4,5,6)P4 signaling network. |

| Transcriptomics | - Gene expression profiles (mRNA levels). | - Identifying cellular states and pathways affected by Ins(1,4,5,6)P4.- Correlating expression of metabolic enzymes with disease. |

| Metabolomics | - Quantitative levels of Ins(1,4,5,6)P4 and other metabolites. | - Defining the dynamics of the inositol phosphate network.- Identifying metabolic signatures associated with altered signaling. |

| Integrative Omics | - Combined, multi-layered biological models. | - Building predictive models of Ins(1,4,5,6)P4 function.- Achieving a holistic, systems-level understanding of its role in health and disease. |

Development of Advanced Methodologies for Spatiotemporal Analysis

A significant hurdle in inositol phosphate research is the difficulty in measuring and visualizing these molecules within living cells. Inositol phosphates lack a native chromophore, making their detection complex. nih.gov Current methods often rely on laborious techniques like high-performance liquid chromatography (HPLC) coupled with mass spectrometry or radioactive labeling, which offer poor temporal resolution and no spatial information. researchgate.netnih.govnih.gov

The future in this area lies in the development of sophisticated tools for real-time spatiotemporal analysis. nyu.edu This includes the design and synthesis of novel fluorescent biosensors. Strategies could involve using engineered protein domains, such as PH domains with tailored specificity, that change their fluorescence properties or cellular localization upon binding to Ins(1,4,5,6)P4. The use of "caged" Ins(1,4,5,6)P4, which can be released at specific subcellular locations with a pulse of light, will be invaluable for dissecting localized signaling events. nyu.edu Furthermore, improving analytical techniques to achieve better separation and more sensitive detection of the numerous, closely related inositol phosphate isomers is critical for accurately mapping these metabolic pathways. researchgate.netnih.gov

Table 4: Methodologies for Spatiotemporal Analysis of Ins(1,4,5,6)P4

| Methodology | Principle | Advantages | Limitations & Future Directions |

| HPLC-MS | Chromatographic separation followed by mass-based detection. | High specificity and quantification of isomers. | Destructive to cells, poor temporal resolution. Future: Miniaturization, increased sensitivity. |

| Radioactive Labeling | Metabolic labeling with [3H]inositol followed by HPLC. | Gold standard for pathway tracing. | Use of radioactivity, low throughput. Future: Limited application due to safety and resolution. |

| Fluorescent Biosensors | Genetically encoded or synthetic probes that change fluorescence upon binding. | Live-cell imaging, high spatiotemporal resolution. | Limited availability for specific isomers, potential to buffer target molecule. Future: Development of specific, high-affinity biosensors for Ins(1,4,5,6)P4. |

| Caged Compounds | Photo-removable protecting groups on Ins(1,4,5,6)P4. | Precise temporal and spatial control of concentration jumps. | Requires specialized equipment, potential for off-target effects of byproducts. Future: Development of new caging chemistries with improved properties. |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1D-<i>myo</i>-inositol 1,4,5,6-tetrakisphosphate [Ins(1,4,5,6)P4], and how do enantiomeric impurities affect experimental outcomes?

- Ins(1,4,5,6)P4 is synthesized via a butane-2,3-diacetal (BDA)-protected <i>myo</i>-inositol intermediate, enabling regioselective phosphorylation at positions 1,4,5,6 . Critical validation steps include chiral HPLC or enzymatic assays to exclude contamination by enantiomers like 1D-<i>myo</i>-inositol 3,4,5,6-tetrakisphosphate, which can confound receptor-binding studies.

Q. How can researchers accurately quantify Ins(1,4,5,6)P4 in biological samples, and what are common pitfalls?